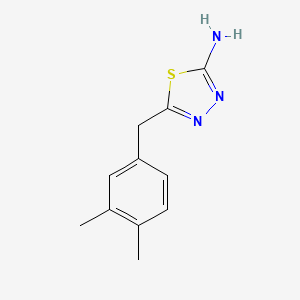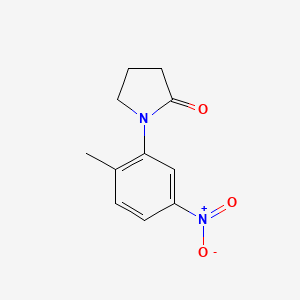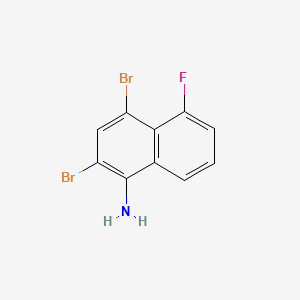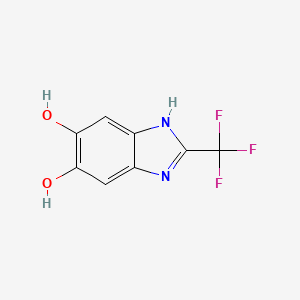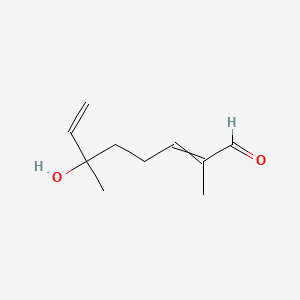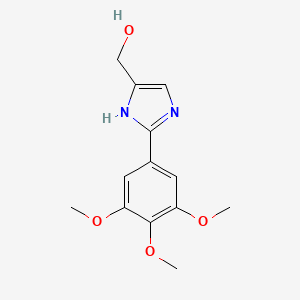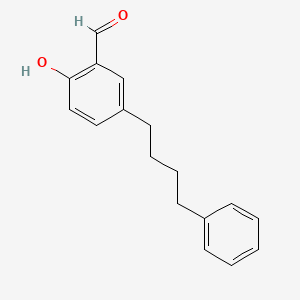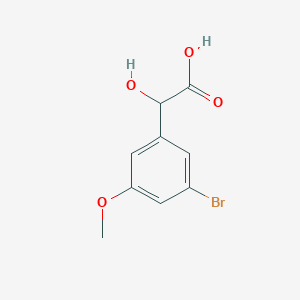
3-Bromo-5-methoxymandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, along with a mandelic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxymandelic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxymandelic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Bromo-5-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxymandelic acid.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-methoxymandelic acid.
Substitution: Formation of substituted mandelic acid derivatives.
科学的研究の応用
3-Bromo-5-methoxymandelic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-methoxybenzoic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 5-Bromo-2-methoxybenzoic acid
Uniqueness
3-Bromo-5-methoxymandelic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(2-6(10)4-7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChIキー |
BOSIBWRBHZELEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
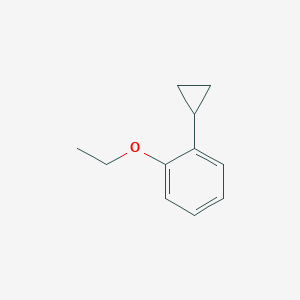
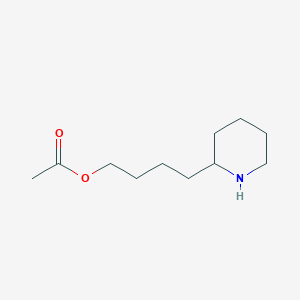
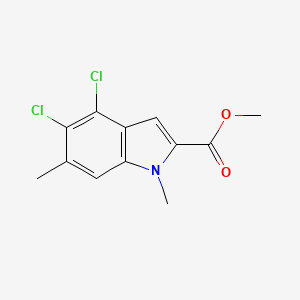
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
